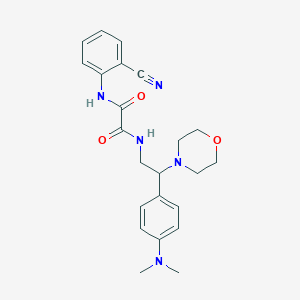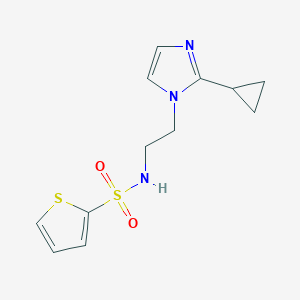
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It combines the unique structural features of a pyrazole ring, a chromene core, and a carboxamide group, making it a molecule of interest for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Cyclization of appropriate diketones or analogous precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: : These substituents can be added via selective halogenation and subsequent substitution reactions.
Linking the pyrazole ring to the chromene core: : This can be achieved through nucleophilic substitution reactions, where the pyrazole ring serves as a nucleophile.
Formation of the carboxamide group: : This step typically involves the reaction of the chromene derivative with an amine, under dehydrating conditions, to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scalability, focusing on:
Efficient synthesis routes: to minimize steps and maximize yields.
Green chemistry principles: to reduce environmental impact.
Automated and continuous flow processes: to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: : The chromene core can undergo oxidation, potentially leading to quinone-like structures.
Reduction: : The pyrazole ring may be susceptible to reduction, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various substituents on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or hydrogenation catalysts for reduction.
Substitution conditions: : Typically involve halogenated intermediates and strong nucleophiles.
Major Products
Oxidation products: : Quinone derivatives.
Reduction products: : Dihydro-pyrazoles.
Substitution products: : Various functionalized derivatives depending on the nucleophiles used.
科学的研究の応用
In Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Its structural features can be useful in designing novel materials with specific electronic characteristics.
In Biology
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its complex structure.
Drug Development: : Possible use in medicinal chemistry for developing new therapeutic agents.
In Medicine
Anticancer Research: : Its unique structure might interact with cancer cell pathways.
Anti-inflammatory Agents: : Potential for developing new anti-inflammatory drugs.
In Industry
Dye and Pigment Production: : Its chromene core can be exploited in the production of dyes.
Agricultural Chemicals: : May serve as a basis for developing new agrochemicals.
作用機序
The compound’s mechanism of action would depend on its specific application:
Enzyme Binding: : It might inhibit enzymes by binding to their active sites, disrupting their normal function.
Signal Pathways: : May interact with cellular signal pathways, modulating biological responses.
Receptor Interaction: : Potential to interact with cell receptors, altering their normal signaling processes.
類似化合物との比較
Unique Features
Combination of chromene and pyrazole rings: : Distinguishes it from other compounds.
Trifluoromethyl group: : Provides unique electronic and steric properties.
Similar Compounds
N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Similar structure but lacks the cyclopropyl group.
2-oxo-2H-chromene-3-carboxamide derivatives: : Share the chromene core but differ in their substituents.
特性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)16-10-14(11-5-6-11)25(24-16)8-7-23-17(26)13-9-12-3-1-2-4-15(12)28-18(13)27/h1-4,9-11H,5-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFASDMQKLHTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)





![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)
![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2447757.png)
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)

![2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2447764.png)
